Product packaging for 3-Methyl-1-indanone(Cat. No.:CAS No. 6072-57-7)

3-Methyl-1-indanone

Cat. No.: B1362706
CAS No.: 6072-57-7
M. Wt: 146.19 g/mol
InChI Key: XVTQSYKCADSUHN-UHFFFAOYSA-N
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Description

Contextualization within the Indanone Class of Compounds

Indanones are a class of organic compounds characterized by an indane ring—a five-membered ring fused to a benzene (B151609) ring—which bears a ketone group. hmdb.carjptonline.org These structures are prominent motifs in numerous natural products and have been extensively studied for their diverse biological activities. rjptonline.orgresearchgate.net The indanone scaffold is considered a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, analgesic, antiviral, and anticancer properties, among others. rjptonline.orgacs.org

3-Methyl-1-indanone, as a specific member of this class, shares the fundamental bicyclic core but is distinguished by a methyl substituent at the 3-position. This seemingly simple modification has significant implications for its chemical behavior and its role as a precursor in complex syntheses. The presence of the methyl group introduces a chiral center, leading to the existence of (R) and (S) enantiomers, which can exhibit different biological activities and are used as standards in stereochemical studies. chemicalbook.comsigmaaldrich.com

Historical Perspectives on Indanone Chemistry and Relevance

The chemistry of 1-indanones has a rich history, with the first publications on their preparation appearing in the 1920s. beilstein-journals.orgresearchgate.net Since then, the field has undergone intensive development, driven by the significant interest in the biological activities of indanone derivatives. beilstein-journals.orgresearchgate.net A vast number of synthetic methods have been developed, utilizing a wide range of starting materials such as carboxylic acids, esters, and alkynes. beilstein-journals.org

Key reactions in the synthesis of the indanone core include the Friedel-Crafts acylation and the Nazarov cyclization. beilstein-journals.org The ongoing research into indanone chemistry highlights its enduring relevance. For instance, derivatives of indanone are found in drugs like Donepezil (B133215), used for treating Alzheimer's disease, and Indinavir, an antiviral medication. encyclopedia.pub This demonstrates the translation of fundamental indanone chemistry into impactful applications.

Structural Significance of this compound as a Core Motif in Advanced Synthesis

The structural features of this compound make it a valuable core motif in advanced organic synthesis. The ketone functional group and the alpha-methylated carbon provide reactive sites for a variety of chemical transformations. It is a suitable starting material for the synthesis of branched alkyl indanes (BINs) and has been used in the preparation of more complex molecules like 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one. chemicalbook.comsigmaaldrich.com

Furthermore, the chiral nature of this compound has been exploited in asymmetric synthesis. The optically active forms, such as (-)-(R)-3-methyl-1-indanone, serve as standards for comparing optical rotatory dispersion curves and as sensitizers to induce asymmetry in photochemical reactions. chemicalbook.comsigmaaldrich.com The dl-isomers are utilized in the synthesis of monomeric and trimeric 3-methyl-1-indanethione. chemicalbook.comsigmaaldrich.com The versatility of this compound as a synthetic intermediate underscores its importance in the construction of complex and biologically active molecules. guidechem.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H10O sigmaaldrich.comscbt.com
Molecular Weight146.19 g/mol sigmaaldrich.comscbt.com
Boiling Point70-72 °C/0.7 mmHg sigmaaldrich.comchembk.com
Density1.075 g/mL at 25 °C sigmaaldrich.comchembk.com
Refractive Indexn20/D 1.558 sigmaaldrich.comchembk.com
FormLiquid sigmaaldrich.com
CAS Number6072-57-7 chemicalbook.comsigmaaldrich.com

Spectroscopic Data of this compound

Spectroscopic DataInformation
1H NMRSpectra have been reported. chemicalbook.com
13C NMRSpectra have been reported. chemicalbook.com
InChI1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 sigmaaldrich.com
InChI KeyXVTQSYKCADSUHN-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILESCC1CC(=O)C2=CC=CC=C12 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B1362706 3-Methyl-1-indanone CAS No. 6072-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,3-dihydroinden-1-one
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InChI

InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQSYKCADSUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6072-57-7
Record name 3-Methylindanone
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Record name 3-Methyl-1-indanone
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Record name 3-Methyl-indan-1-one
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Synthetic Methodologies for 3 Methyl 1 Indanone and Its Derivatives

Classical Synthetic Routes

Classical approaches to 3-methyl-1-indanone often rely on well-established reactions that form the five-membered ring onto a pre-existing benzene (B151609) ring. These methods are valued for their reliability and the accessibility of starting materials.

Friedel-Crafts Acylation Approaches

The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones, including this compound. orgsyn.orgacs.org This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropionic acid or its derivative, in the presence of an acid catalyst. nih.gov

The most common method for preparing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. researchgate.netnih.gov The direct dehydrative cyclization of 3-arylpropionic acids is often preferred due to its environmental benefits, as it produces water as the only byproduct. nih.gov However, this "one-step" reaction can be more challenging than the "two-step" process involving the acid chloride. nih.gov

For instance, 3-arylpropanoic acids can undergo intramolecular Friedel-Crafts acylation to yield 1-indanones. nih.gov This method has been utilized in the synthesis of various substituted 1-indanones. beilstein-journals.org

A variety of 3-arylpropionic acid derivatives can serve as precursors. The cyclization of 3-(2-bromophenyl)propionic acid in the presence of n-BuLi at low temperatures has been shown to produce 1-indanone (B140024) in good yield. beilstein-journals.org Additionally, trifluoromethyl-substituted arylpropanoic acids have been used to synthesize corresponding trifluoromethyl-substituted 1-indanones through a Friedel-Crafts alkylation followed by cyclization. nih.gov

PrecursorProductCatalyst/ReagentsYieldReference
3-Arylpropionic acids1-IndanonesTb(OTf)3Up to 74% beilstein-journals.org
3-(2-Bromophenyl)propionic acid1-Indanonen-BuLi76% beilstein-journals.org
3-Arylpropionic acid derivative1-IndanoneThionyl chloride, AlCl3- beilstein-journals.org

The choice of acid catalyst is critical in the intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones. Both Brønsted and Lewis acids are employed to promote the cyclization.

Brønsted Acids: Traditional methods often utilize strong protic acids like sulfuric acid, polyphosphoric acid (PPA), and methanesulfonic acid (MSA). researchgate.netnih.gov These acids can act as both catalyst and solvent. researchgate.net However, these conditions are often harsh and can lead to side reactions. nih.gov For example, the use of sulfuric acid at high temperatures for the cyclization of phenylpropionic acids can result in moderate yields.

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are commonly used, particularly when starting from acid chlorides. researchgate.netnih.gov AlCl₃ is a powerful catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropionyl chlorides. nih.gov Other Lewis acids, including various metal triflates, have been investigated to improve reaction conditions and yields. Terbium triflate (Tb(OTf)₃) has been shown to be an effective catalyst for the dehydrative cyclization of 3-arylpropionic acids at high temperatures, even with deactivated aromatic systems. beilstein-journals.orgiyte.edu.tr Scandium triflate (Sc(OTf)₃) has been used to catalyze the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives to produce 1-indanones. acs.org Niobium(V) chloride (NbCl₅) has also been employed as a catalyst for this transformation.

Catalyst TypeCatalystSubstrateKey FindingsReference
Brønsted AcidSulfuric AcidPhenylpropionic acidsModerate yields at high temperatures.
Brønsted AcidPolyphosphoric Acid (PPA)α,α-Dimethyldihydrocinnamic acidEffective for cyclization. google.com
Lewis AcidAluminum Chloride (AlCl₃)3-Arylpropionyl chloridesWidely used, effective catalyst. nih.gov
Lewis AcidTerbium Triflate (Tb(OTf)₃)3-Arylpropionic acidsHigh yields at elevated temperatures. beilstein-journals.orgiyte.edu.tr
Lewis AcidScandium Triflate (Sc(OTf)₃)Meldrum's acid derivativesGood to excellent yields. acs.org
Lewis AcidNiobium(V) Chloride (NbCl₅)3,3-Dimethylacrylic acid and arenesOne-step synthesis of 1-indanones. beilstein-journals.org

Palladium-catalyzed carbonylative cyclization offers an alternative route to indanones. This process involves the reaction of an unsaturated aryl halide with carbon monoxide in the presence of a palladium catalyst. nih.gov The proposed mechanism for this annulation generally includes several key steps: nih.gov

Reduction of Pd(II) to Pd(0): The active palladium(0) catalyst is generated from a Pd(II) precursor.

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst.

CO Insertion: Carbon monoxide coordinates to the palladium and inserts into the aryl-palladium bond, forming an acylpalladium intermediate.

Acylpalladation: The acylpalladium species undergoes intramolecular insertion across the neighboring carbon-carbon double bond.

β-Hydride Elimination and Re-addition: A reversible β-hydride elimination may occur, leading to the formation of a palladium enolate.

Protonation: The palladium enolate is protonated, typically by water, to yield the final indanone product and regenerate the active catalyst. nih.gov

A computational study on Friedel-Crafts acylation using metal triflates proposed a mechanism involving two main stages: the generation of an electrophilic intermediate catalyzed by the metal triflate complex, followed by the electrophilic aromatic substitution (SEAr) reaction. nih.gov

Reactions Involving Unsaturated Ketones and Acid Chlorides

An early method for the synthesis of 1-indanones involves the cyclization of unsaturated ketones with acid chlorides. nih.govbeilstein-journals.org For instance, this compound can be synthesized from substituted benzene and crotonic acid under the catalysis of AlCl₃. google.com Another approach involves the reaction of arenes with α,β-unsaturated acyl chlorides, which can be facilitated by microwave irradiation. researchgate.net

Furthermore, a catalytic annulation using a bimetallic Ir/In system allows for the synthesis of 3-substituted indanones from benzoic acids and α,β-unsaturated ketones. researchgate.net This process proceeds through a hydroarylation followed by a Claisen condensation. researchgate.net

Cyclization of 3-Arylpropionic Acid Derivatives

Various derivatives of 3-arylpropionic acid can be cyclized to form 1-indanones. The use of the acid chloride is a classic and efficient two-step method. researchgate.netnih.gov This involves converting the carboxylic acid to the more reactive acid chloride, typically using thionyl chloride, followed by intramolecular Friedel-Crafts acylation in the presence of a Lewis acid like AlCl₃. nih.govbeilstein-journals.org This method often provides high yields. beilstein-journals.org

Esters of 3-arylpropionic acids can also be used as substrates. For example, the intramolecular cyclization of esters in the presence of phosphoric acid and phosphorus pentoxide can lead to 1-indanones in good yields. beilstein-journals.org More recently, transition metal complexes have been used to catalyze the carbonylative cyclization of carboxylic acid esters to form 1-indanones. nih.gov

Meldrum's acid derivatives have emerged as versatile precursors for 1-indanones via intramolecular Friedel-Crafts acylation. acs.orgnih.gov These compounds are stable and can be cyclized using metal triflate catalysts like Sc(OTf)₃, Dy(OTf)₃, or Yb(OTf)₃ to afford 1-indanone derivatives in variable yields. nih.gov

Modern and Advanced Synthetic Strategies

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has become an indispensable tool in organic synthesis, providing powerful methods for the construction of the indanone core. Various metals, including palladium, rhodium, copper, and nickel, have been employed to catalyze the cyclization reactions that form the five-membered ring of the indanone structure. These methods often proceed under mild conditions and with high functional group tolerance.

Palladium-catalyzed carbonylative cyclization is a robust method for synthesizing indanones from unsaturated aryl halides or triflates. researchgate.netacs.orgnih.gov This reaction involves the introduction of a carbonyl group from carbon monoxide (CO) gas. The general process is effective for substrates containing a terminal olefin. researchgate.netacs.orgnih.gov

The reaction is typically carried out using a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, a ligand such as pyridine, and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (n-Bu₄NCl) in a solvent like dimethylformamide (DMF) at elevated temperatures. acs.orgnih.gov The proposed mechanism involves the reduction of Pd(II) to the active Pd(0) catalyst, followed by oxidative addition of the aryl halide or triflate. researchgate.netacs.org Subsequently, CO inserts to form an acylpalladium intermediate, which then undergoes cyclization onto the neighboring double bond. researchgate.netacs.org A final protonation step yields the indanone product. researchgate.netacs.org Good to excellent yields have been reported for this transformation. researchgate.netacs.orgnih.govorganic-chemistry.org

A one-pot palladium(II)-mediated redox-relay cyclization of aromatic homoallylic alcohols has also been described for the direct conversion to 3-methyl-1-indanones with yields up to 88%. researchgate.net Additionally, a palladium-catalyzed asymmetric C-C bond activation and carbonylation of cyclobutanones provides a route to chiral indanones with a quaternary carbon stereocenter. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Carbonylative Cyclizations

Starting Material Catalyst System Product Yield Reference
Unsaturated aryl iodides 10 mol % Pd(OAc)₂, 2 equiv pyridine, 1 equiv n-Bu₄NCl, 1 atm CO, DMF, 100 °C Indanones Good to excellent acs.orgnih.gov
Aromatic homoallylic alcohols Palladium (II) 3-Methyl-1-indanones Up to 88% researchgate.net
Cyclobutanones Palladium catalyst, CO Chiral indanones Good organic-chemistry.org

Rhodium catalysts have proven to be highly effective in the asymmetric synthesis of chiral 3-aryl-1-indanones. beilstein-journals.orgacs.orgorganic-chemistry.org One notable method involves the intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.orgbeilstein-journals.orgacs.orgorganic-chemistry.org This reaction utilizes a rhodium catalyst in combination with a chiral ligand, such as MonoPhos, to induce enantioselectivity. organic-chemistry.orgbeilstein-journals.orgacs.orgorganic-chemistry.org

The reaction proceeds under relatively mild conditions and offers high yields (up to 95%) and excellent enantioselectivities (up to 95% ee). acs.orgorganic-chemistry.org This approach is advantageous due to its broad substrate scope, accommodating various steric and electronic properties of the starting materials. organic-chemistry.org The use of a simple and cost-effective ligand like MonoPhos makes this method particularly attractive for practical applications. organic-chemistry.org

Other rhodium-catalyzed reactions for indanone synthesis include the [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes and the tandem carborhodium/cyclization of internal alkynes in water. organic-chemistry.orgresearchgate.net

Table 2: Rhodium-Catalyzed Asymmetric Cyclization of Chalcone Derivatives

Substrate Catalyst/Ligand Base/Solvent Yield Enantiomeric Excess (ee) Reference
Pinacolborane chalcone derivatives Rhodium catalyst / MonoPhos Aqueous K₃PO₄ / Toluene Up to 95% Up to 95% acs.orgorganic-chemistry.org

Copper-catalyzed reactions provide a facile and highly efficient route to 3-hydroxy-1-indanones. organic-chemistry.orgnih.govacs.orgresearchgate.net This method typically involves the intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives. organic-chemistry.orgnih.govacs.orgresearchgate.net The reaction is carried out under mild conditions, often using a copper salt as the catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures (e.g., ~80°C).

This protocol is valued for its simplicity, high regioselectivity, and the ability to produce good to excellent yields (typically >85%) of the desired 3-hydroxy-1-indanone (B1295786) products. nih.govacs.orgresearchgate.net The mechanism involves the activation of the ethynyl (B1212043) group by the copper catalyst, followed by cyclization with the aldehyde group to form the indanone ring.

Table 3: Copper-Catalyzed Intramolecular Annulation

Starting Material Catalyst Solvent Temperature Yield Reference
2-Ethynylbenzaldehyde Copper salts DMSO ~80°C >85%

Nickel catalysis offers a versatile method for the synthesis of indanones through the reductive cyclization of enones. organic-chemistry.orgresearchgate.netevitachem.comacs.org This approach is particularly useful for creating a wide array of substituted indanones with high enantiomeric induction. organic-chemistry.orgresearchgate.netacs.org The reaction demonstrates a broad substrate scope, allowing for the synthesis of indanones with various substituents at the 3-position, including alkyl, benzyl (B1604629), cyclopropyl, alkenyl, and aryl groups. acs.org

The versatility of this method has been showcased in the stereoselective synthesis of several medically valuable compounds. organic-chemistry.orgacs.org In comparison to analogous palladium-catalyzed processes, the nickel-catalyzed reaction has been shown to be more effective for certain substrates, providing better yields and enantioselectivities. acs.org Nickel catalysts have also been employed in the hydroacylation of o-allylbenzaldehyde derivatives and the carboacylation of o-allylbenzamides to yield 1-indanone derivatives. organic-chemistry.orgbeilstein-journals.org

Table 4: Nickel-Catalyzed Reductive Cyclization of Enones

Substrate Class Catalyst System Product Key Features Reference
Enones Nickel catalyst with chiral ligand Substituted indanones High enantiomeric induction, broad substrate scope organic-chemistry.orgacs.org
o-Allylbenzaldehyde derivatives [Ni(cod)₂] / N-heterocyclic carbene 1-Indanones High yields beilstein-journals.org

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of this compound and its derivatives is of paramount importance, as the biological activity of chiral molecules often depends on their specific stereochemistry.

Enantioselective synthesis of chiral 3-aryl-1-indanones has been successfully achieved through the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, as previously mentioned. organic-chemistry.orgbeilstein-journals.orgacs.orgorganic-chemistry.org This method provides access to a variety of enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities. acs.orgorganic-chemistry.org

Nickel-catalyzed reductive cyclization of enones also provides a powerful tool for the enantioselective synthesis of a broad range of indanones. organic-chemistry.orgacs.org This method's versatility has been demonstrated in the short, stereoselective syntheses of several medically valuable compounds. organic-chemistry.orgacs.org

Furthermore, palladium-catalyzed asymmetric allenylic alkylation between racemic allenyl carbonates and indanone-derived β-ketoesters allows for the stereoselective construction of 1,3-stereocenters, yielding products with high enantioselectivities (up to 98% ee) and good diastereoselectivities (up to 13:1 dr). mdpi.com Other approaches include the use of chiral dirhodium(II) carboxylates for the intramolecular C-H insertion of α-diazo-β-ketoesters and enantioselective intramolecular Michael additions catalyzed by N-heterocyclic carbenes. rsc.orgresearchgate.net

Table 5: Overview of Stereoselective and Enantioselective Syntheses

Method Catalyst/Reagent Product Class Stereoselectivity Reference
Rhodium-catalyzed asymmetric 1,4-addition Rhodium / MonoPhos Chiral 3-aryl-1-indanones Up to 95% ee acs.orgorganic-chemistry.org
Nickel-catalyzed reductive cyclization Nickel / Chiral ligand Chiral substituted indanones High enantiomeric induction organic-chemistry.orgacs.org
Palladium-catalyzed asymmetric alkylation Palladium / Chiral ligand Allenylic indanone derivatives Up to 98% ee, up to 13:1 dr mdpi.com
Dirhodium(II)-catalyzed C-H insertion Chiral dirhodium(II) carboxylates 3-Arylindan-1-ones Up to 72% ee researchgate.net
N-Heterocyclic carbene-catalyzed Michael addition Chiral NHC catalyst Fused indanes 99% ee rsc.org
Biocatalyzed Oxidation Approaches for Enantioselective Production

Biocatalyzed oxidation presents a green and highly selective method for obtaining enantiomerically enriched this compound. The investigation into the biocatalyzed oxidation of racemic this compound has demonstrated the potential for high enantioselectivity. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This approach often utilizes enzymes, such as monooxygenases, which can selectively oxidize one enantiomer over the other, leading to a kinetic resolution of the racemic mixture. For instance, mutants of cytochrome P450-BM3 have been shown to be effective biocatalysts for the hydroxylation of indanone to produce (S)-3-hydroxy-indanone with high stereoselectivity. rsc.org This enzymatic approach offers a promising route to chiral indanones, which are valuable building blocks in medicinal chemistry.

Asymmetric Induction using Optically Active Sensitizers

Asymmetric induction can be achieved through the use of optically active sensitizers in photochemical reactions. wikipedia.org In the case of related compounds, chiral indanone triplet sensitizers have been used to induce asymmetry. nih.gov For example, the asymmetric isomerization of trans-1,2-diphenylcyclopropane has been studied using optically active this compound as a sensitizer (B1316253). chemicalbook.com This process relies on the transfer of energy from the chiral sensitizer to the substrate, influencing the stereochemical outcome of the reaction. nih.gov While this method has been explored, the enantiomeric excess (ee) achieved can be modest. For instance, the isomerization of a cyclopropane (B1198618) using a chiral indanone sensitizer resulted in a product with a 3% ee. nih.gov

Chiral Ligand-Mediated Asymmetric Transformations

The use of chiral ligands in transition metal-catalyzed reactions is a powerful strategy for asymmetric synthesis. Enantioselective synthesis of chiral 3-aryl-1-indanones has been successfully achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.orgacs.org This method utilizes a chiral phosphine (B1218219) ligand, such as MonoPhos, to control the stereochemistry of the cyclization, affording the desired indanone derivatives in high yields and with excellent enantioselectivities (up to 95% ee). organic-chemistry.orgacs.org Another approach involves the nickel-catalyzed reductive cyclization of enones, which also provides indanones with high enantiomeric induction. organic-chemistry.org These methods demonstrate the versatility of chiral ligands in creating stereodefined 3-substituted-1-indanones.

Diastereoselective Synthesis Investigations

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of this compound derivatives, regio- and diastereoselective 1,3-dipolar cycloaddition reactions have been investigated. sctunisie.orgresearchgate.net For example, the reaction of (E)-2-arylidene-(2H)-3-methylindanones with arylnitrile oxides proceeds with 100% regio- and diastereoselectivity to yield spiroisoxazoline derivatives. sctunisie.orgresearchgate.net The stereochemical outcome is dictated by the approach of the dipole from the sterically less hindered face of the dipolarophile, opposite to the methyl group, resulting exclusively in the anti-diastereoisomer. researchgate.net Such methods are valuable for constructing complex molecules with multiple stereocenters.

Non-Conventional Methodologies in Synthesis

To improve efficiency and align with the principles of green chemistry, non-conventional energy sources have been applied to the synthesis of indanones.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com The synthesis of 1-indanones, including derivatives of this compound, has been achieved through microwave-assisted intramolecular Friedel-Crafts acylation and Nazarov cyclization. researchgate.netbeilstein-journals.org This technique can significantly reduce reaction times compared to conventional heating. For instance, a Nazarov cyclization that required 4 hours under conventional heating was completed in just 20 minutes with microwave assistance. beilstein-journals.org Microwave-assisted synthesis has also been employed in the preparation of halo-1-indanones from benzyl Meldrum's acid derivatives. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Nazarov Cyclization

Method Reaction Time
Conventional Heating 4 hours
Microwave Irradiation 20 minutes
High-Intensity Ultrasound Applications

High-intensity ultrasound is another non-conventional energy source that can enhance chemical reactivity. The synthesis of 1-indanone derivatives has been successfully carried out using ultrasound-assisted intramolecular Friedel-Crafts acylation. researchgate.netmdpi.com This method, along with microwave irradiation, is considered a greener alternative to traditional synthetic protocols. mdpi.com Ultrasound has also been utilized in the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, where it has been shown to decrease reaction times and energy consumption, leading to a more sustainable process. nih.gov

Table 2: Investigated Non-Conventional Synthesis Techniques for 1-Indanones

Technique Reaction Type Reference
Microwave Irradiation Intramolecular Friedel-Crafts Acylation mdpi.comresearchgate.net
High-Intensity Ultrasound Intramolecular Friedel-Crafts Acylation mdpi.comresearchgate.net
Microwave Irradiation Nazarov Cyclization researchgate.netbeilstein-journals.org
High-Intensity Ultrasound Synthesis of 2-benzylidene-1-indanone derivatives nih.gov
Q-tube™ Reactor Methodologies

The Q-tube™ reactor has emerged as a valuable tool in the synthesis of 1-indanones, offering a non-conventional technique alongside microwave and high-intensity ultrasound methods. mdpi.comnih.gov It functions as a safe, affordable pressure reactor that allows reactions to be conducted at temperatures exceeding the boiling points of the solvents and reagents, which can significantly increase reaction rates. mdpi.comqlabtech.com This system is particularly effective for the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a common route to 1-indanones. mdpi.comnih.gov

Research comparing these non-conventional methods has demonstrated that the Q-tube™ provides a cleaner reaction profile, similar to that achieved with ultrasound-assisted protocols, and stands as a valid alternative to more expensive microwave synthesizers. mdpi.comresearchgate.net For instance, in the synthesis of 1-indanone derivatives, the Q-tube™ has been used to achieve quantitative yields under very mild conditions. researchgate.net The efficiency of the Q-tube™ method for the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl) propionic acid has been systematically studied, confirming its effectiveness. mdpi.comresearchgate.net The results showed that the Q-tube™ delivered a high conversion and yield, providing a cleaner reaction profile compared to some other techniques. mdpi.com Longer reaction times or excessively high temperatures (e.g., 150 °C) did not improve performance and in some cases led to the formation of by-products or only trace amounts of the desired product. mdpi.com

Table 1: Q-tube™ Method in the Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl) propionic acid

EntryCatalyst (mol%)SolventTemp (°C)Time (min)Conversion (%)Yield (%)Ref
1TfOH (3 eq.)CHCl₃ (dry)8060100100 researchgate.net
2TfOH (3 eq.)CHCl₃ (dry)1103010096 researchgate.net
3TfOH (3 eq.)CHCl₃ (dry)15010100trace researchgate.net
4Tb(OTf)₃ (10)CHCl₃18018010040 researchgate.net
5Tb(OTf)₃ (10)Toluene15018010086 researchgate.net

Cascade and Domino Reactions for Indanone Scaffolds

Cascade and domino reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, are a highly efficient strategy for constructing complex molecular architectures like the indanone scaffold. mdpi.combeilstein-journals.org These methods are prized for their atom economy and for reducing waste and the number of synthetic steps. mdpi.com

Several domino reactions have been developed for the synthesis of indanone derivatives. A palladium-mediated intramolecular one-pot redox-relay cyclization of aromatic homoallylic alcohols has been described for the synthesis of 3-methyl-1-indanones, which are noted as being difficult to synthesize otherwise. researchgate.net This catalytic system directly converts the alcohol to the corresponding indanone with yields up to 88%. researchgate.net Another approach involves a phosphine-free, domino reaction catalyzed by reusable binaphthyl-stabilized palladium nanoparticles (Pd-BNP). nih.govacs.org This method, utilizing a heterogeneous catalyst, produces 3-aryl-substituted indanone derivatives in high yields. nih.govacs.org

Other notable cascade reactions include:

An organocatalytic Michael-Henry-acetalization sequence to produce complex oxa-spirocyclic indanones with high stereoselectivity. thieme-connect.com

A palladium-catalyzed ligand-free carbonylation that proceeds via alkyne insertion followed by carbonylation and annulation to form the indenone framework. bohrium.com

A TfOH-promoted sequential domino one-pot synthesis of indenoindoles starting from ethyl cinnamate, an arene, and an aryl hydrazine, which involves the formation of an indanone intermediate. scispace.com

A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones to create larger benzocycloheptenone skeletons. scispace.com

These reactions highlight the versatility of cascade strategies in building not only the basic indanone core but also fused and spirocyclic systems with significant structural complexity. scispace.comrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of indanones is crucial for improving environmental sustainability. nih.govpreprints.org Traditional methods, such as the intramolecular Friedel-Crafts cyclization, often require harsh conditions, strong acids, and generate significant waste. mdpi.comnih.gov Modern approaches aim to address these issues by focusing on catalyst reusability and waste minimization. innovareacademics.in

A key aspect of green synthesis is the use of catalysts that can be easily recovered and reused over multiple cycles without a significant loss of activity. nih.govbeilstein-journals.org This reduces both cost and the environmental impact associated with catalyst waste.

Several successful examples have been reported for indanone synthesis:

Metal Triflates in Ionic Liquids: A microwave-assisted intramolecular Friedel-Crafts acylation using metal triflates (like Tb(OTf)₃) in triflate-anion ionic liquids (such as [bmim]OTf) allows the catalytic system to be easily recovered and reused multiple times. nih.govresearchgate.net For example, the Tb(OTf)₃ in [bmim]OTf system was reused for three consecutive cycles in the synthesis of 1-indanone with only a minor decrease in yield. researchgate.net

Heterogeneous Palladium Nanoparticles: Binaphthyl-stabilized palladium nanoparticles (Pd-BNP) have been used as a heterogeneous catalyst in a domino reaction to create indanone derivatives. nih.govacs.org Being heterogeneous, the catalyst can be recovered and reused.

β-Cyclodextrin (β-CD): In the synthesis of indeno[1,2-b]quinoxaline derivatives from 2-indanones, β-CD has been used as a recyclable, supramolecular catalyst in water. mdpi.com The catalyst was successfully reused four times without a significant drop in product yield. mdpi.com

Heteropoly Acids: In a method using heteropoly acids like phosphotungstic acid with a phase transfer catalyst, the catalysts could be conveniently recycled through simple filtration and reused without inactivation. google.com

Table 2: Catalyst Reusability in Indanone Synthesis

Catalyst SystemReaction TypeNumber of CyclesFinal Yield (%)Ref
Tb(OTf)₃ in [bmim]OTfFriedel-Crafts Acylation390 researchgate.net
β-CyclodextrinCondensation4~90 mdpi.com
Phosphotungstic Acid / TBABFriedel-Crafts Acylation4>96 google.com
Minimization of Waste Generation

Minimizing waste is a fundamental goal of green chemistry, often achieved by improving atom economy, using safer solvents, and avoiding toxic reagents. innovareacademics.intandfonline.com The direct dehydrative cyclization of 3-arylpropionic acids is preferred over routes involving acid chlorides because it produces water as the only by-product, whereas the latter generates large amounts of toxic and corrosive compounds. nih.gov

Strategies for waste reduction in indanone synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent (solventless) directly addresses waste prevention. tandfonline.com The crossed-aldol condensation of 1-indanone with 3,4-dimethoxybenzaldehyde (B141060) can be performed in the absence of a solvent, with the reactants melting to form a liquid phase where the reaction occurs. tandfonline.com

Use of Greener Solvents: When solvents are necessary, replacing traditional hazardous solvents with greener alternatives is a key strategy. preprints.org Water has been used as a solvent for the β-cyclodextrin-catalyzed synthesis of indanone derivatives. mdpi.com In other cases, efforts have been made to replace ethereal solvents with safer options like 4-MeTHP. preprints.org

Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric quantities, as is common in classical Friedel-Crafts reactions that use strong acids like AlCl₃, significantly reduces waste. nih.govbeilstein-journals.org The use of heteropoly acids provides an efficient alternative that also allows for catalyst recycling, further minimizing waste. google.com

Efficient Reactor Technology: The use of continuous flow reactors can enhance efficiency and reduce waste during industrial-scale synthesis. evitachem.com Similarly, methods like the Q-tube™ reactor can lead to cleaner reaction profiles and higher yields, thus reducing the generation of purification waste. mdpi.comqlabtech.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient and environmentally benign. beilstein-journals.orgresearchgate.net

Chemical Reactivity and Derivatization of 3 Methyl 1 Indanone

Ring Expansion Reactions

Ring expansion reactions of cyclic ketones like 3-methyl-1-indanone provide a direct pathway to larger ring systems, which can be challenging to synthesize by other means. rsc.org These transformations are valuable for creating medium-sized carbocyclic frameworks. scispace.com

A notable ring expansion of 1-indanone (B140024) derivatives involves the rhodium-catalyzed direct insertion of ethylene (B1197577) into the carbon-carbon bond adjacent to the carbonyl group. researchgate.netacs.org This method provides an atom-economical and direct route to synthesize benzocycloheptenones, which are seven-membered cyclic ketones. rsc.orgresearchgate.net The reaction typically employs a rhodium catalyst, such as [Rh(C2H4)2Cl]2, in the presence of a ligand and an acid co-catalyst. rsc.org

For this compound specifically, studies have shown that it exhibits lower reactivity compared to unsubstituted 1-indanone under standard conditions. nih.gov However, the yield can be improved by modifying the reaction conditions, for instance by removing the IMes ligand and reducing the amount of water. nih.gov In one study, the reaction of 6-trifluoromethyl-3-methyl-1-indanone with ethylene produced the corresponding seven-membered ring product in a high yield of 90%. nih.gov

Table 1: Rhodium-Catalyzed Two-Carbon Ring Expansion of Substituted 1-Indanones nih.gov
SubstrateConditionsProductYield
This compound[Rh(C2H4)2Cl]2, DG-1, TsOH·H2O, H2O, Ethylene (100 psi)4-Methyl-3,4,5,6-tetrahydro-2H-benzo rsc.organnulen-2-oneLow yield (improved with modified conditions)
6-(Trifluoromethyl)-3-methyl-1-indanone[Rh(C2H4)2Cl]2, DG-1, TsOH·H2O, H2O, Ethylene (100 psi)7-(Trifluoromethyl)-4-methyl-3,4,5,6-tetrahydro-2H-benzo rsc.organnulen-2-one90%
3-Phenyl-1-indanone[Rh(C2H4)2Cl]2, DG-1, TsOH·H2O, H2O, Ethylene (100 psi)4-Phenyl-3,4,5,6-tetrahydro-2H-benzo rsc.organnulen-2-one42%

The mechanism of the two-carbon ring expansion is described as a "cut-and-sew" process, which relies on the transition metal-catalyzed activation of a relatively unstrained C-C bond. scispace.comnih.gov The key steps in this rhodium-catalyzed reaction are:

Ketimine Formation : The indanone substrate first reacts with an amino-picoline directing group (DG) to form a ketimine intermediate. nih.govnih.gov

C-C Oxidative Addition : The rhodium catalyst performs an oxidative addition into the C1–C2 bond of the indanone, which is the "cut" step. This forms a six-membered rhodacycle. nih.gov

2π-Insertion : An ethylene molecule then inserts into the rhodium-carbon bond of the metallocycle, expanding it to an eight-membered ring. nih.gov

Reductive Elimination : The final "sew" step involves C-C reductive elimination, which releases the seven-membered benzocycloheptenone product and regenerates the active rhodium catalyst for the next cycle. nih.gov

This catalytic cycle offers a byproduct-free and redox-neutral pathway to fused medium-ring systems. scispace.com

Substitution and Functionalization Reactions

Beyond altering the ring structure, this compound can be modified through reactions that introduce new functional groups onto its existing framework.

The photochemical bromination of this compound has been studied, yielding polybrominated derivatives. tubitak.gov.trtubitak.gov.tr When this compound is treated with bromine in carbon tetrachloride and irradiated with a lamp, a reaction occurs that leads to multiple bromine substitutions. tubitak.gov.trresearchgate.net

The addition of bromine to this compound (13) in carbon tetrachloride results in two main products: 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one (14) and 2-bromo-3-bromomethyl-1H-inden-1-one (15). tubitak.gov.tr These reactions are reported to produce the corresponding monobromo, dibromo, and tribromo compounds in high yields. tubitak.gov.trtubitak.gov.tr

Table 2: Products of Photobromination of this compound tubitak.gov.tr
ReactantReagentsProducts
This compoundBr₂, CCl₄, hν2,2,3-Tribromo-2,3-dihydro-3-methylinden-1-one
2-Bromo-3-bromomethyl-1H-inden-1-one

The methylene (B1212753) group at the C2 position of the indanone ring (adjacent to the carbonyl group) is activated, making it susceptible to condensation reactions. encyclopedia.pubnih.gov This reactivity allows for the formation of new carbon-carbon bonds at this position.

A specific example is the Knoevenagel condensation of 1-indanones with various aldehydes. In one synthetic route, this compound is reacted with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net This reaction is carried out in the presence of sodium hydroxide (B78521) in ethanol (B145695) at room temperature, leading to the formation of aryl pyrazole-indanone hybrids in good to excellent yields. researchgate.net Such condensation reactions are fundamental for creating more complex, conjugated systems based on the indanone scaffold. researchgate.net

Formation of Branched Alkyl Indanes (BINs)

This compound is a documented precursor for the synthesis of branched alkyl indanes (BINs). chemicalbook.comsigmaaldrich.comsigmaaldrich.com These compounds are a class of hydrocarbons characterized by an indane skeleton with branched alkyl substituents. The synthesis of BINs from this compound typically involves chemical modifications targeting the carbonyl group, followed by subsequent reactions such as reduction and alkylation to achieve the final saturated and branched hydrocarbon structure.

Synthesis of Monomeric and Trimeric 3-Methyl-1-indanethione

The racemic or dl-isomers of this compound serve as a precursor for the synthesis of its thiocarbonyl analogues, specifically the monomeric and trimeric forms of 3-methyl-1-indanethione. chemicalbook.comsigmaaldrich.comsigmaaldrich.combiomart.cn The reaction involves the conversion of the ketone group of this compound into a thioketone group.

Research has shown that the reaction of this compound with hydrogen sulfide (B99878) in cold acidic ethanol can yield these thione derivatives. researchgate.net While trimeric thiones have been successfully obtained from this compound under these conditions, the monomeric form has also been isolated. researchgate.net Monomeric 3-methyl-1-indanethione is described as a purple oil, which is noted to be unstable in air. researchgate.net This instability is a common characteristic of many thioketones, which tend to oligomerize or react with atmospheric oxygen. The formation of a trimeric species represents a more stable cyclic sulfide resulting from the intermolecular reaction of the highly reactive monomeric thione. researchgate.net

Synthesis of 3-Methyl-1-indanethione Derivatives
Starting MaterialProductObserved FormPhysical DescriptionSource
This compound3-Methyl-1-indanethioneMonomerPurple oil researchgate.net
This compound3-Methyl-1-indanethioneTrimerNot specified researchgate.net

Prototropic Shifts and Proton-Mobility Studies

This compound and its derivatives are significant substrates in the study of proton-mobility and base-catalyzed prototropic shifts within the indene (B144670) ring system. chemicalbook.comscispace.com Specifically, the (-)-(R)-3-methyl-1-indanone enantiomer is utilized as a standard for comparing the optical rotatory dispersion curve with 1,3-dialkylindenes in investigations of base-catalyzed 1,3-proton transfer phenomena. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

These studies explore how a proton can migrate from one carbon atom to another within the five-membered ring of the indene skeleton, a process known as a prototropic shift or tautomeric rearrangement. scispace.comscispace.com For instance, alkyl-substituted indenes are known to undergo facile base-catalyzed prototropic rearrangements, such as the isomerization of 1-methylindene (B165137) to 3-methylindene. scispace.com

In this context, this compound is used to synthesize specific molecules to probe the mechanisms of these transfers. For example, active this compound has been used as a starting material to prepare optically active 1,3-dimethylindene by reaction with methyl magnesium iodide, followed by dehydration. scispace.com The resulting compounds are then used to study proton-mobility. scispace.com Similarly, the addition of deuterated methyl magnesium iodide to this compound has been employed to create isotopically labeled molecules for investigating these rearrangements. scispace.com

Catalysts play a crucial role in these studies. Bases like 1,4-diaza-bicyclo[2.2.2]octane (DABCO), butylamine (B146782) (BUA), and quinine (B1679958) have been used to catalyze the 1,3-prototropic shifts in indene derivatives. scispace.com The study of these rearrangements in molecules derived from this compound helps to elucidate the stereochemistry and intramolecular nature of proton-transfer reactions. scispace.com

Studies on Proton-Mobility Involving this compound Derivatives
Focus of StudyRole of this compoundKey Findings/CatalystsSource
Base-catalyzed 1,3-proton transfer(-)-(R)-3-methyl-1-indanone used as a comparative standard.Comparison of optical rotatory dispersion curves with 1,3-dialkylindenes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Proton-mobility in 1,3-dimethylindeneStarting material for the synthesis of optically active 1,3-dimethylindene.Catalysts used include DABCO and butylamine (BUA) in pyridine. scispace.com
Isotopic labeling for mechanism studiesReacted with deuterated methyl magnesium iodide.Synthesized 1-methyl-3-trideuteromethylindene to study isomerization. scispace.com
Stereoselective catalysisUsed to synthesize optically active precursors.Demonstration of stereoselective catalysis in 1,3-tautomeric shifts using quinine. scispace.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C-NMR)

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Methyl-1-indanone, providing detailed information about its carbon-hydrogen framework. The ¹H and ¹³C-NMR spectra for this compound have been reported and analyzed. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of the ABCD spin system of a 1,2,3-trisubstituted benzene (B151609) ring. The aliphatic protons of the five-membered ring show distinct signals: a methine proton (H-3), two diastereotopic methylene (B1212753) protons (H-2), and the methyl protons at the C3 position.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.net It shows a characteristic signal for the carbonyl carbon (C-1) in the highly deshielded region (around 207-209 ppm). researchgate.net The aromatic carbons appear in the typical range of ~124-153 ppm. The aliphatic carbons, including the chiral center (C-3), the adjacent methylene group (C-2), and the methyl group, resonate in the upfield region of the spectrum. researchgate.net

Detailed, though illustrative, chemical shift assignments based on reported data for the indanone skeleton are presented below. researchgate.netresearchgate.net

Table 1: Illustrative ¹H-NMR Spectral Data for this compound

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic-H 7.3-7.8 m -
H-3 3.0-3.3 m -
H-2a 2.6-2.8 dd -
H-2b 2.1-2.3 dd -
CH₃ 1.2-1.4 d ~7

Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The data presented is a representative compilation.

Table 2: Illustrative ¹³C-NMR Spectral Data for this compound

Carbon Chemical Shift (δ) ppm
C=O (C-1) ~207.3
Quaternary Aromatic ~153.2, ~135.4
Aromatic CH ~134.1, ~127.7, ~126.4, ~124.7
C-3 ~34.2
C-2 ~36.5
CH₃ ~16.8

Note: This data is illustrative and based on the analysis of indanone derivatives. researchgate.netmdpi.com Specific values for this compound may vary.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion [M]⁺•, which then undergoes characteristic fragmentation.

The molecular ion peak for this compound (C₁₀H₁₀O) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.07 g/mol ).

Key fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. slideshare.net For this compound, two primary alpha-cleavage patterns are expected:

Loss of the methyl radical (•CH₃) from the C3 position, leading to a stable acylium ion.

Cleavage of the C2-C3 bond.

Another significant fragmentation process for aromatic ketones is the loss of a carbon monoxide (CO) molecule. The fragmentation of the indanone ring system itself can also lead to characteristic ions. For the parent compound, 1-indanone (B140024), prominent peaks are observed at m/z 132 ([M]⁺•), 104 ([M-CO]⁺•), and 76. massbank.eu For this compound, a major fragmentation would likely be the loss of the C₃H₅ side chain, leading to a fragment characteristic of the benzoyl group.

Optical Rotatory Dispersion (ORD) and Chiroptical Studies

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers: (R)-3-Methyl-1-indanone and (S)-3-Methyl-1-indanone. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for distinguishing between these stereoisomers.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. slideshare.net The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a molecule by comparing it to known standards. slideshare.net

Notably, (-)-(R)-3-methyl-1-indanone has been utilized as a standard compound for comparing the optical rotatory dispersion curves with those of 1,3-dialkylindenes. sigmaaldrich.comsigmaaldrich.comchemicalbook.comlookchem.com This application is particularly relevant in studies of base-catalyzed 1,3-proton transfer mechanisms in indene (B144670) systems, where understanding the stereochemistry is critical. sigmaaldrich.comchemicalbook.com The ORD spectrum of a chiral ketone like this compound typically exhibits a Cotton effect—a characteristic peak and trough—in the region of the n→π* electronic transition of the carbonyl group. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule, as described by the Octant Rule for ketones.

Computational and Theoretical Studies of 3 Methyl 1 Indanone

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of 3-Methyl-1-indanone. High-level ab initio and Density Functional Theory (DFT) methods are prominently used to predict its behavior with a high degree of accuracy.

High-Level Ab Initio Calculations for Thermochemistry

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been instrumental in determining the thermochemical properties of this compound. researchgate.netmdpi.com These methods are designed to provide accurate energetic information, which is often benchmarked against experimental data to ensure reliability.

A key thermochemical parameter derived from these calculations is the gas-phase standard molar enthalpy of formation (ΔfH°m(g)). For this compound, the calculated value at the G3(MP2)//B3LYP level is -94.3 ± 4.2 kJ·mol⁻¹. mdpi.com This value is in excellent agreement with the value obtained for its isomer, 2-methyl-1-indanone, which was calculated to be -94.4 ± 4.2 kJ·mol⁻¹. mdpi.com This consistency suggests that, from a theoretical standpoint, the position of the methyl group on the cyclopentanone (B42830) ring of the indanone core does not significantly alter the gas-phase enthalpy of formation. mdpi.com

These computational approaches often involve the use of isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved. This helps to cancel out systematic errors in the calculations, leading to more reliable enthalpy of formation values. mdpi.com The agreement between computationally derived and experimentally determined thermochemical data for related indanone derivatives validates the accuracy of the G3(MP2)//B3LYP methodology for this class of compounds. researchgate.netmdpi.comresearchgate.net

Table 1: Calculated Gas-Phase Enthalpies of Formation for Methyl-Indanones

Compound Computational Method Calculated ΔfH°m(g) (kJ·mol⁻¹)
This compound G3(MP2)//B3LYP -94.3 ± 4.2 mdpi.com
2-Methyl-1-indanone G3(MP2)//B3LYP -94.4 ± 4.2 mdpi.com

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, providing insights into their reactivity and spectroscopic properties. wikipedia.orgmdpi.com For this compound and related compounds, DFT calculations, often using hybrid functionals like B3LYP, are employed to understand the distribution of electron density and the nature of molecular orbitals. researchgate.netresearchgate.net

A quantitative analysis of the delocalization of electron density in methyl-indanones has been performed using Natural Bond Orbital (NBO) calculations at the B3LYP/6-311+G(2df,2p) level. researchgate.net This analysis helps in understanding the electronic effects of the methyl substituent on the indanone core. The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined, which are crucial for predicting the molecule's reactivity in chemical reactions. researchgate.net

DFT studies are also essential for interpreting experimental data, such as vibrational spectra (FTIR), by correlating calculated vibrational frequencies with observed absorption bands. researchgate.net While specific DFT studies focusing solely on the electronic structure of this compound are part of broader investigations, the methodologies have been proven effective for similar molecular systems. aps.orgmaterialsciencejournal.org

Energetic Effects of Substituents on the Indanone Core

Computational studies are pivotal in quantifying the energetic effects of substituents on the indanone core. By comparing the thermochemical data of substituted indanones with the parent 1-indanone (B140024) molecule, the enthalpic increments associated with specific substituent groups can be determined.

For the methyl group, its presence on the indanone core results in a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. researchgate.netmdpi.com This effect has been analyzed by comparing the calculated and experimental values for this compound and the unsubstituted 1-indanone. mdpi.com

A comparative analysis shows that the energetic effect of introducing a methyl group to the 1-indanone ring is similar to the effect observed when substituting a methyl group onto a cyclopentanone ring. mdpi.com This suggests that the influence of the methyl group is localized and not significantly affected by the fused benzene (B151609) ring in the indanone structure. mdpi.com In contrast, the introduction of a methoxy (B1213986) group has a much more pronounced effect, decreasing the gas-phase enthalpy of formation by about 153 kJ·mol⁻¹. researchgate.netmdpi.com

Table 2: Energetic Effect of Methyl Substitution on Cyclic Ketones

Parent Molecule Substituted Molecule Enthalpic Increment (kJ·mol⁻¹)
1-Indanone This compound ~ -35 researchgate.netmdpi.com
Cyclopentanone 3-Methylcyclopentanone Similar to indanone mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. smu.edu By mapping the potential energy surface of a reaction, stationary points such as reactants, products, transition states, and intermediates can be identified, providing a detailed, step-by-step understanding of the reaction pathway. smu.eduresearchgate.net

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the general application of these methods to similar ketones is well-established. For instance, computational studies on the Baeyer-Villiger oxidation of ketones have been used to distinguish between different possible mechanisms, such as concerted non-ionic and stepwise ionic pathways. researchgate.net

In the context of synthesizing substituted indanones, computational modeling could be used to understand the intricacies of reactions like copper-catalyzed intramolecular annulations. researchgate.netacs.org Such models can help rationalize the observed product distributions and optimize reaction conditions by providing insights into the energies of transition states and intermediates. acs.org For example, in the synthesis of 3-hydroxy-1-indanones, a plausible mechanism involving the activation of an alkyne by a copper catalyst followed by hydration and cyclization has been proposed, which could be further investigated and validated through computational modeling. acs.org These theoretical investigations are crucial for designing new synthetic routes and understanding the fundamental reactivity of the indanone scaffold.

Applications in Organic Synthesis As a Synthetic Intermediate

Precursor in Natural Product Synthesis

The 1-indanone (B140024) core is a structural motif present in numerous natural products, particularly the pterosin family of sesquiterpenes, which exhibit a range of biological activities including antimicrobial and cytotoxic effects. d-nb.info While direct total syntheses starting from 3-methyl-1-indanone are not extensively documented, its structure represents a key intermediate in synthetic strategies targeting these molecules.

For example, a regioselective synthesis of a natural pterosin was achieved using an indanone building block that undergoes methylation at the α-position to the ketone. d-nb.info This transformation yields a 2,3-dimethyl-1-indanone (B6302563) derivative, highlighting the importance of the this compound scaffold as a direct precursor to advanced intermediates in the synthesis of these complex natural products. The strategic placement of the methyl group at the C3 position is crucial for elaborating the final structure of the target molecule.

Table 1: Selected Natural Products Containing the Indanone Core

Natural Product Family Representative Compound Biological Activity
Pterosins Pterosin B Cytotoxic, Antimicrobial

Building Block for Complex Polycyclic Systems

The rigid bicyclic framework of this compound makes it an excellent starting point for the synthesis of more complex fused- and spirocyclic systems. Annulation reactions involving the indanone core are a powerful strategy for building molecular complexity. nih.gov

This compound and its derivatives are employed in the construction of larger polycyclic frameworks through various cyclization strategies. The synthesis of 3-methyl-substituted benz[f]indan-1-one, a fused polycyclic system, has been reported, demonstrating the utility of methyl-substituted indanones as foundational building blocks. nih.gov

In more complex examples, Kigoshi's group developed a synthetic route toward a fused tricyclic compound that shares the core structure of the natural product swinhoeisterol A. nih.gov The synthesis began with an indanone derivative, which was methylated using MeMgBr. This step underscores the relevance of the this compound structure as a key component in the assembly of intricate, biologically relevant scaffolds. nih.gov

Spirocyclic compounds, which contain two rings connected by a single atom, are another important class of molecules accessible from indanone precursors. While many syntheses of spiro-fused heterocycles start from 1,3-indandione, this compound serves as a potential precursor to intermediates like 2-arylidene-1-indanones, which are known to undergo reactions to form spirocarbocycles. semanticscholar.orgrsc.org

Ring expansion reactions provide an effective method for converting five-membered rings into larger cyclic systems. The rhodium-catalyzed direct insertion of ethylene (B1197577) or internal alkynes into the C–C bond of 1-indanones is a modern technique to construct the benzocycloheptenone skeleton, a seven-membered ring fused to a benzene (B151609) ring. nih.gov

This transformation proceeds via a "cut-insert-sew" mechanism and has been shown to be effective for a range of substituted 1-indanones. nih.gov Studies have demonstrated that 1-indanone substrates with methyl groups on the aromatic ring are well-tolerated, proceeding to the corresponding benzocycloheptenone products in good yields. This indicates the suitability of this compound as a substrate for this powerful ring-expansion methodology, providing access to valuable fused medium-ring systems. nih.gov

Table 2: Ring Expansion of 1-Indanones

Catalyst System Reactant Product Skeleton Reference
Rhodium(I) complex Ethylene Benzocycloheptenone nih.gov

Intermediate in Ligand Synthesis for Catalysis

While not a direct ligand itself, this compound is a valuable intermediate in the synthesis of ligands for transition metal catalysis, particularly for metallocenes used in olefin polymerization. nih.gov The synthetic pathway typically involves the conversion of the substituted indanone to an indenyl ligand.

The process involves two key steps:

Reduction: The ketone of this compound is reduced to a hydroxyl group.

Dehydration: The resulting alcohol is dehydrated to form the corresponding 1-methyl-1H-indene.

This indenyl fragment becomes the core of the ligand that coordinates to a metal center (e.g., zirconium, titanium) to form the active metallocene catalyst. nih.gov Chiral metallocenes are particularly important as they can induce stereocontrol during polymerization, leading to polymers with specific tacticities and properties. nih.gov

Synthesis of Photosensitizers

This compound has been identified as a useful photosensitizer, a molecule that absorbs light and transfers the energy to another molecule. sigmaaldrich.comcenmed.com This property is exploited in specific photochemical reactions.

One notable application is its use as a photosensitizer for the splitting of dimethylthymine dimers. sigmaaldrich.comcenmed.com Thymine dimers are photolesions that can form in DNA upon exposure to UV radiation, and photosensitizers can help reverse this damage by absorbing light and transferring the energy to break the cyclobutane (B1203170) ring of the dimer.

Furthermore, the chiral, optically active form, (-)-(R)-3-methyl-1-indanone, can function as an optically active sensitizer (B1316253). It has been used to induce asymmetry in the isomerization of molecules like trans-1,2-diphenylcyclopropane (DPC). sigmaaldrich.com In this role, the chiral sensitizer transfers energy in a way that favors the formation of one enantiomer of the product over the other.

Table 3: Applications of this compound in Photochemistry

Application Form of Compound Function
Splitting of dimethylthymine dimers Racemic Photosensitizer

Biological and Medicinal Chemistry Research on 3 Methyl 1 Indanone Derivatives

Neuropharmacological Applications

Derivatives of 3-methyl-1-indanone have emerged as a significant area of research in neuropharmacology, particularly in the quest for effective treatments for Alzheimer's disease. These compounds are being investigated for their multimodal action, targeting key pathological features of the disease.

Acetylcholinesterase (AChE) Inhibition Studies

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). A decrease in acetylcholine levels is linked to the cognitive decline observed in patients. Numerous studies have demonstrated that derivatives of 1-indanone (B140024) are potent AChE inhibitors. beilstein-journals.orgnih.govnih.gov

Researchers have designed and synthesized various series of indanone derivatives, often using the structure of existing drugs like donepezil (B133215) as a template. nih.govebi.ac.uk These new compounds have shown significant inhibitory activity against both AChE and, in some cases, butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism. nih.govnih.govresearchgate.net For instance, certain synthesized indanone derivatives exhibit inhibitory activities with IC50 values in the nanomolar range, comparable or even superior to established drugs like donepezil and tacrine. nih.govresearchgate.net

One study reported a series of indanone derivatives where specific compounds, designated as 9 and 14, showed IC50 values of 14.8 nM and 18.6 nM against AChE, respectively. beilstein-journals.orgnih.govresearchgate.net Another research effort led to the development of a compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), which was found to be one of the most potent AChE inhibitors with an IC50 of 5.7 nM. ebi.ac.uk Furthermore, a different derivative, compound 6a, which features a piperidine (B6355638) group linked to the indanone structure, demonstrated an exceptionally potent IC50 of 0.0018 µM for AChE, making it 14 times more potent than donepezil in that particular study. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of these derivatives. nih.govnih.gov These studies have explored the impact of different substituents on the indanone ring and the length and nature of linking chains. nih.gov For example, it has been observed that compounds with a double bond in their structure can be more potent AChE inhibitors than their saturated counterparts. nih.govresearchgate.net The nature of the amine group in the side chain also plays a role, with dimethyl amine derivatives showing greater potency than piperidine or morpholine (B109124) derivatives in one study. nih.govresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Selected this compound Derivatives This table is interactive. You can sort and filter the data.

Compound AChE IC50 (nM) Reference
Compound 9 14.8 beilstein-journals.orgnih.govresearchgate.net
Compound 14 18.6 beilstein-journals.orgnih.govresearchgate.net
Compound 13e 5.7 ebi.ac.uk
Compound 6a 1.8 researchgate.net
Compound D28 24.8 acs.org
Compound D29 22.4 acs.org
Compound D30 25.7 acs.org

Amyloid Beta (Aβ) Aggregation Inhibition

The formation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease, contributing to neuronal toxicity. Consequently, inhibiting the aggregation of Aβ peptides is a key therapeutic goal. Several this compound derivatives have demonstrated a significant ability to inhibit this process. beilstein-journals.orgnih.govresearchgate.net

Notably, some of the same compounds that are effective AChE inhibitors also show strong anti-Aβ aggregation properties. For example, compounds 9 and 14 were found to inhibit Aβ aggregation by 85.5% and 83.8%, respectively. nih.govresearchgate.net These compounds not only prevent the self-assembly of Aβ but can also promote the disaggregation of already formed Aβ fibrils. nih.govresearchgate.net

Further research has identified other indanone derivatives, such as compounds 15, 21, and 22, which have shown remarkable improvement in inhibiting AChE-induced Aβ aggregation. nih.gov These derivatives were also effective against the self-aggregation of the highly amyloidogenic Aβ(42) peptide. nih.gov A series of compounds, D28–D30 and D37–D39, also exhibited effective inhibition of β-amyloid plaque aggregation. nih.govacs.org This dual-action capability of inhibiting both AChE and Aβ aggregation makes these indanone derivatives particularly promising multifunctional agents for Alzheimer's disease.

Relevance to Alzheimer's Disease Treatment

The multifaceted nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. nih.govresearchgate.netnih.gov this compound derivatives are highly relevant in this context due to their ability to simultaneously address multiple pathological pathways of the disease. beilstein-journals.orgnih.govresearchgate.netnih.gov

The dual inhibition of AChE and Aβ aggregation is a significant advantage. researchgate.netnih.gov By inhibiting AChE, these compounds can provide symptomatic relief by improving cognitive function. ebi.ac.uk Concurrently, by inhibiting Aβ aggregation, they have the potential to modify the course of the disease by reducing neuronal damage. nih.gov

Furthermore, some of these derivatives have been shown to possess other beneficial properties, such as antioxidant activity and the ability to chelate metal ions, which are also implicated in Alzheimer's pathology. nih.govresearchgate.netresearchgate.net The capacity of certain compounds to cross the blood-brain barrier is another critical factor that underscores their potential for treating this neurodegenerative disorder. nih.govresearchgate.net The development of these multi-functional indanone derivatives represents a promising strategy in the ongoing effort to find more effective treatments for Alzheimer's disease. nih.govresearchgate.networktribe.com

Anti-inflammatory Activity Research

The indanone scaffold, including this compound derivatives, has been a subject of investigation for its anti-inflammatory properties. beilstein-journals.orgnih.gov Research has explored various derivatives, demonstrating their potential to mitigate inflammatory responses. ajrconline.orgontosight.ai

In Vitro and In Vivo Evaluation Models

The anti-inflammatory potential of this compound derivatives has been assessed using a variety of established experimental models.

In Vitro Models:

LPS-Induced Models: A common in vitro approach involves using lipopolysaccharide (LPS) to induce an inflammatory response in cell lines like RAW264.7 macrophages. tandfonline.commdpi.com The effectiveness of the compounds is then measured by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). tandfonline.commdpi.comoup.com

Enzyme Inhibition Assays: Direct inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), is also evaluated. tandfonline.comresearchgate.net

Heat-Induced Hemolysis: The ability of a compound to protect human red blood cells from lysis induced by heat is another in vitro method to assess anti-inflammatory activity. researchgate.net

In Vivo Models:

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents (typically rats). nih.govaccscience.com The test compound is administered, and its ability to reduce the swelling (edema) in the paw after carrageenan injection is measured and often compared to a standard anti-inflammatory drug like indomethacin. nih.gov

Xylene-Induced Ear Edema: In this model, xylene is applied to the ear of a mouse to induce acute inflammation, and the reduction in ear swelling by the test compound indicates its anti-inflammatory effect. mdpi.com

Mast Cell Stabilization: Some studies have evaluated the ability of indanone derivatives to stabilize mast cells, preventing the release of inflammatory mediators, both in vitro and in vivo. ajrconline.orgscispace.com

Mechanism of Action Studies (e.g., COX-1, COX-2, TNF-α interaction)

Understanding the mechanism of action is crucial for drug development. Research into this compound derivatives suggests they exert their anti-inflammatory effects through multiple pathways.

COX-1 and COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are major contributors to inflammation. scispace.com Some indanone derivatives have been shown to inhibit both COX-1 and COX-2. researchgate.net In some cases, derivatives exhibit selective inhibition of COX-2, which is often the inducible isoform at sites of inflammation. tandfonline.com This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine. scispace.combrieflands.com Several indanone derivatives have been found to suppress the production and release of TNF-α. tandfonline.commdpi.comresearchgate.net For instance, one study showed that an isolated indanone derivative exhibited a binding affinity for TNF-α in silico. researchgate.net Another study demonstrated that certain compounds could significantly reduce the secretion of TNF-α in LPS-stimulated cells. mdpi.com This inhibition of a key cytokine points to a significant mechanism for their anti-inflammatory activity.

Table 2: Investigated Anti-inflammatory Mechanisms of this compound Derivatives This table is interactive. You can sort and filter the data.

Mechanism Target Model System Reference
Enzyme Inhibition COX-1, COX-2 In silico, In vitro tandfonline.comresearchgate.net
Cytokine Inhibition TNF-α In silico, In vitro (LPS-stimulated cells) tandfonline.commdpi.comresearchgate.net
Cytokine Inhibition IL-1β, IL-6 In vitro (LPS-stimulated cells) tandfonline.commdpi.com
Inflammatory Mediator Inhibition Nitric Oxide (NO) In vitro (LPS-stimulated cells) mdpi.com

Anticancer and Cytotoxic Activity Studies

Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been the focus of numerous studies investigating their ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with key biological pathways essential for tumor progression.

A significant body of research has been dedicated to evaluating the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of promising anticancer candidates.

Modifications to the indanone structure have been shown to enhance cytotoxicity against various cancer cell lines. For instance, certain 2-benzylidene-1-indanone (B110557) derivatives have exhibited potent cytotoxicity against four human cancer cell lines: breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range of 10–880 nM. Another study highlighted that a gallic acid-based indanone derivative displayed an IC50 value of 18.54 ± 0.24 μmol/L in doxorubicin-resistant MCF-7/Dx cells. researchgate.net Hybrid molecules incorporating the this compound scaffold have also been synthesized and tested. Aryl pyrazole-indanone hybrids, for example, showed moderate anticancer potential against the MCF-7 breast cancer cell line, with compounds bearing electron-withdrawing groups like chloro and bromo on the 1-indanone motif demonstrating enhanced activity (IC50 values ranging from 42.6 to 53.9 µM). scielo.br

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Derivative Class Cancer Cell Line IC50 Value Source(s)
2-Benzylidene-1-indanones MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) 10–880 nM
Gallic acid-based indanone MCF-7/Dx (Doxorubicin-resistant Breast) 18.54 ± 0.24 µM researchgate.net
Aryl pyrazole-indanone hybrids (with chloro/bromo substitution) MCF-7 (Breast) 42.6–53.9 µM scielo.br
2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one hybrids MCF-7 (Breast), SKBR3 (Breast), DU145 (Prostate), A549 (Lung) Potent cytotoxicity observed

Beyond general cytotoxicity, studies have delved into the mechanisms by which this compound derivatives exert their anticancer effects, with the induction of apoptosis (programmed cell death) and disruption of the cell cycle being key areas of investigation.

A gallic acid-based indanone derivative was found to induce a concentration-dependent increase in the sub-G0 DNA fraction, which is indicative of apoptosis, in MCF-7 cells. cimap.res.in This same derivative also affected the cell cycle, causing an arrest at the G2/M phase at a lower dose (10 µg/ml) and a significant G1 arrest at higher doses (30 and 100 µg/mL). cimap.res.in This suggests a dual mechanism of action that is dose-dependent. Similarly, indanocine, a synthetic indanone, has been shown to selectively induce apoptosis in multidrug-resistant cancer cells and arrest the cell cycle at the G2/M phase. researchgate.net Other research has indicated that certain hybrid molecules can cause a significant accumulation of SKBR3 breast cancer cells in the S-phase of the cell cycle, suggesting an interference with DNA replication and cancer cell development.

Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer. Several this compound derivatives have been synthesized and evaluated as aromatase inhibitors.

Imidazolyl-substituted 2-benzylidene indanone derivatives have emerged as particularly potent inhibitors. researchgate.net For example, the vanilloid-based derivative 2-[4-(3-imidazol-1-ylpropoxy)-3-methoxybenzylidene]-indan-1-one demonstrated exceptionally high inhibition of human placental aromatase, being 54 times more potent than the standard drug aminoglutethimide. researchgate.net A series of imidazolyl substituted indan-1-one derivatives showed IC50 values for aromatase inhibitory activity ranging from 0.18 to 12 μM. google.com More recent studies on indole-based derivatives have also yielded potent aromatase inhibitors, with some compounds exhibiting IC50 values as low as 10 to 15 nM. frontiersin.org These findings underscore the potential of the indanone scaffold in developing novel, non-steroidal aromatase inhibitors for breast cancer therapy. researchgate.netgoogle.com

Table 2: Aromatase Inhibitory Activity of this compound Derivatives

Derivative Class IC50 Value Comparison Source(s)
2-[4-(3-Imidazol-1-ylpropoxy)-3-methoxybenzylidene]-indan-1-one 0.55 µM 54 times more potent than aminoglutethimide researchgate.net
Imidazolyl substituted indan-1-ones 0.18–12 µM Relative potency up to 165.3 times that of aminoglutethimide google.com
Indole-based hybrids (Compound 12) 10 nM More potent than Ketoconazole (>100 nM), less potent than Letrozole (2 nM) frontiersin.org
Indole-based hybrids (Compound 7) 15 nM More potent than Ketoconazole (>100 nM), less potent than Letrozole (2 nM) frontiersin.org

Antimicrobial Activities (Antibacterial and Antifungal)

The search for new antimicrobial agents is a global health priority, and this compound derivatives have been explored for their potential in this area. Research has demonstrated that these compounds can exhibit activity against a range of pathogenic bacteria and fungi. scielo.brnih.gov

Studies have shown that certain indanone derivatives possess antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. rsc.orgspandidos-publications.com For instance, a series of aryl pyrazole-indanone hybrids showed potent activity against S. aureus and moderate activity against E. coli. scielo.br In another study, indanyl analogs were tested against various pathogenic microorganisms, revealing minimum inhibitory concentration (MIC) values ranging from 1.56 to 100 µg/mL. researchgate.net

In terms of antifungal activity, derivatives have been tested against fungi such as Aspergillus niger and Penicillium notatum. rsc.org One study found that an ortho-methoxyphenyl derivative of indanone acetic acid exhibited better antifungal activity compared to other synthesized analogs, while a para-fluorophenyl substituted derivative showed marked potency as a broader antimicrobial agent. spandidos-publications.com Some indanyl analogs displayed antifungal activity superior to the standard drug fluconazole. researchgate.net

Table 3: Antimicrobial Activity of this compound Derivatives

Derivative Class Target Microorganism Activity Measurement (MIC) Source(s)
Isoxazole fused 1-indanones Escherichia coli, Bacillus subtilis (Bacteria) Highest activity observed for specific derivatives rsc.org
Isoxazole fused 1-indanones Aspergillus niger, Penicillium notatum (Fungi) Most potent activity observed for specific derivatives rsc.org
Indanyl analogs Various pathogenic bacteria and fungi 1.56–100 µg/mL researchgate.net
Aryl pyrazole-indanone hybrids Staphylococcus aureus (Gram-positive bacteria) Potent activity scielo.br
Aryl pyrazole-indanone hybrids Escherichia coli (Gram-negative bacteria) Moderate activity scielo.br
Substituted indanone acetic acids Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi (Bacteria) Para-fluorophenyl derivative showed marked potency spandidos-publications.com
Substituted indanone acetic acids Candida albicans, Aspergillus niger (Fungi) Ortho-methoxyphenyl derivative showed better activity spandidos-publications.com

Antiviral Properties

The indanone core structure has been identified as a promising scaffold for the development of antiviral agents. nih.govrsc.org Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the replication of various viruses.

Research has indicated that certain 1-indanone derivatives can act as non-nucleoside inhibitors of the Hepatitis C Virus (HCV). There is also evidence supporting the antiviral activity of indanones against viruses such as HIV and influenza. researchgate.net More specific studies have focused on plant viruses, where chalcone (B49325) derivatives containing an indanone moiety were found to have good therapeutic and protective activities against the Tobacco Mosaic Virus (TMV). researchgate.net Two target compounds, N2 and N7, showed particularly good therapeutic activities against TMV with EC50 values of 70.7 and 89.9 μg/mL, respectively, which were better than the commercial antiviral agent ningnanmycin (B12329754) (158.3 μg/mL). researchgate.net Furthermore, isatin (B1672199) derivatives, which share structural similarities, have shown activity against HIV-1 and HIV-2. nih.gov

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial. The 1-indanone scaffold has been investigated as a potential starting point for such drugs. nih.govrsc.org

Research has shown that derivatives of 1-indanone exhibit antimalarial activity. rsc.org While extensive data specifically on this compound derivatives is limited in the provided context, the broader class of indanones has shown promise. For example, studies on other heterocyclic compounds with structural similarities have demonstrated potent antiplasmodial activity. One N-acylated furazan-3-amine derivative showed high activity against a chloroquine-sensitive strain of Plasmodium falciparum (IC50 of 0.019 µM) and even higher activity against a multiresistant strain (IC50 of 0.007 µM). nih.gov Spiro-piperidine hydantoins, another class of compounds, have been identified as new leads for antimalarial drug discovery, with IC50 values against P. falciparum as low as 0.099 µM. mdpi.com These findings suggest that the indanone framework, including its 3-methyl substituted variants, warrants further investigation for the development of novel antimalarial agents.

Table 4: Antimalarial Activity of Related Heterocyclic Compounds

Compound Class Plasmodium falciparum Strain IC50 Value Source(s)
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide NF54 (chloroquine-sensitive) 0.019 µM nih.gov
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide K1 (multiresistant) 0.007 µM nih.gov
Spiropiperidine hydantoin (B18101) (CWHM-505) 3D7 0.099 µM mdpi.com
Spiropiperidine hydantoin (CWHM-123) 3D7 0.310 µM mdpi.com

Anti-diabetic Properties

Research has highlighted the potential of indanone derivatives as anti-diabetic agents. An indanone derivative isolated from Fernandoa adenophylla demonstrated significant in-vitro anti-diabetic effects. researchgate.net At concentrations ranging from 5 to 100 µM, this derivative substantially increased glucose uptake in yeast cells, with uptake percentages ranging from 5.16 ± 1.28% to 76.59 ± 1.62%. dntb.gov.ua Molecular docking studies suggest that this compound may exert its anti-diabetic effects by interacting with key amino acid residues of 5′ adenosine (B11128) monophosphate-activated protein kinase (AMPK). researchgate.netdntb.gov.ua The presence of phytochemicals in medicinal plant extracts, such as the indanone derivative from Fernandoa adenophylla, is thought to enhance glucose uptake. researchgate.net Chalcones, which share structural similarities with indanones, are also recognized for their anti-diabetic properties. uwlax.edu

Structure-Activity Relationship (SAR) Studies of Indanone Derivatives

The biological activity of indanone derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of these compounds by modifying their structure.

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can profoundly impact its biological activity. Research on the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone (compounds 1a-d) revealed that their ability to prevent mediator release from mast cells is highly dependent on the specific stereoisomer. nih.gov In vivo studies against passive cutaneous anaphylaxis identified stereoisomer 1b as the most potent, showing superior activity compared to the established mast cell stabilizer, disodium (B8443419) cromoglycate. nih.gov This highlights that subtle changes in stereochemistry can lead to significant differences in pharmacological effects. nih.gov The specific spatial orientation of the molecule can influence how it binds to its biological target, thereby affecting its efficacy.

The type and position of chemical groups (substituents) on the indanone ring system play a critical role in determining the therapeutic potential of its derivatives.

For Anti-inflammatory Activity: In a series of 3-(substituted amino)-inden-1-one derivatives, activity was found to increase with more electronegative substitutions on the amino group. The compound 3-(N-cyclopentyl-N-methyl amino)-inden-1-one was identified as having particularly potent anti-inflammatory activity. ajrconline.org

For Anticancer Activity: In a series of aryl pyrazole-indanone hybrids, compounds with electron-withdrawing groups like chloro and bromo on the 1-indanone moiety demonstrated enhanced anticancer activity against MCF-7 cell lines. rasayanjournal.co.in

For Acetylcholinesterase (AChE) Inhibition: Modifications at the 6-position of the indanone ring have been explored. While the 5,6-dimethoxy groups are important for interaction with the enzyme, a methoxy (B1213986) group at the 6-position of indanone 11a showed a more potent inhibition of AChE. Further modifications at this position with varying alkyl chains and terminal amine groups have been studied to optimize interactions with the enzyme. rsc.org

For Neuroprotective Effects: In a series of diosgenin–indole (B1671886) compounds, the addition of an indole fragment and an electron-donating group at the C-5 position of the indole ring was associated with neuroprotective effects. mdpi.com

Investigation of Bioluminescence Inhibition

Derivatives of 1-indanone have been synthesized to act as inhibitors of coelenterazine, a type of luciferin, to study the mechanisms of bioluminescence. beilstein-journals.org Research has shown that various xenobiotics, which are substrates for cytochrome P-450, can act as effective inhibitors of the bioluminescence reaction in bacteria like Vibrio fischeri. nih.gov This inhibition is believed to be competitive, with the xenobiotics competing with an aliphatic aldehyde substrate at the binding site of bacterial luciferase. nih.gov This suggests that the bioluminescence method could be a useful tool for analyzing the metabolism and detoxification of various foreign compounds. nih.gov

Mast Cell Stabilizing Agent Research

Indanone derivatives have been a focus of research for their potential as mast cell stabilizing agents, which are crucial in managing allergic and inflammatory conditions. tudublin.ie

The individual stereoisomers of 3-methyl (1,2,3,4-tetrahydro-2-naphthalenyl) amino-1-indanone were synthesized and evaluated for their in-vitro and in-vivo mast cell stabilizing activity. ajrconline.org One particular stereoisomer was found to be the most active in vivo, demonstrating superior activity to disodium cromoglycate. ajrconline.org Similarly, dimeric derivatives of 1,2,3,4-tetrahydro-naphthalenylamine and indan-1-ylamine have been synthesized and evaluated for their mast cell-stabilizing and anti-allergic properties. ajrconline.org One of these dimeric compounds exhibited potent mast cell-stabilizing activity both in vitro against various stimuli and in vivo against passive cutaneous anaphylaxis. ajrconline.org

Further research into aminoindanone congeners, including allyl and methyl derivatives, has shown excellent mast cell stabilizing capabilities in vitro. researchgate.net Expanding the ring structure to a benzosuberone series with a bulkier substituted benzyl (B1604629) group on the amino moiety either maintained or improved the inhibition of mediator release from mast cells. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Indanone-Based Therapeutic Agents

The inherent biological activity of the indanone core has established it as a "privileged scaffold" in medicinal chemistry. researchgate.net Researchers are actively exploring its potential in developing new drugs for a range of diseases. Indanone derivatives have shown promise as anti-inflammatory, anticancer, and neuroprotective agents. ontosight.aiontosight.airesearchgate.net

One area of significant interest is in the development of mast cell stabilizing agents. For instance, stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone have been synthesized and evaluated for their ability to prevent mediator release from mast cells. nih.gov One particular stereoisomer demonstrated potent in vivo activity, surpassing the efficacy of the established drug disodium (B8443419) cromoglycate. nih.govajrconline.org This highlights the potential of indanone derivatives in treating allergic and inflammatory conditions.

Furthermore, research into indanone analogs has identified compounds with potent anti-inflammatory properties. ajrconline.org The anti-inflammatory activity of some indanone derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation process. rjptonline.org Other studies have focused on creating indanone derivatives as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net Donepezil (B133215), an approved drug for Alzheimer's disease, contains an indanone moiety, underscoring the scaffold's therapeutic relevance. researchgate.netmdpi.com

Recent research has also explored the synthesis of novel indanone analogs as inhibitors of interleukin-5, which could have applications in treating eosinophilic disorders like asthma. daneshyari.com The diverse pharmacological activities of indanone derivatives are summarized in the table below.

Therapeutic Target/Application Indanone Derivative Type Key Research Finding
Mast Cell Stabilization3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanoneStereoisomers exhibit potent in vivo activity superior to disodium cromoglycate. nih.govajrconline.org
Anti-inflammatory3-(substituted amino)-inden-1-onesElectronegative substitution on the amino group enhances anti-inflammatory potency. ajrconline.org
Neurodegenerative DisordersDonepezil (contains indanone moiety)Approved for the treatment of Alzheimer's disease. researchgate.netmdpi.com
Interleukin-5 Inhibition2-benzyl-1-indanone analogsNovel analogs identified as potential inhibitors. daneshyari.com
AnticancerIsoxazole fused 1-indanonesShowed promising anti-inflammatory and antimicrobial activity. researchgate.net

Integration with Supramolecular Chemistry and Materials Science

The rigid, planar structure of the indanone core makes it an attractive building block for the construction of advanced materials. In recent years, there has been a growing interest in integrating indanone derivatives into polymers and supramolecular assemblies for applications in electronics and materials science.

Researchers have successfully synthesized indanone-based conjugated polymers for use in photocatalytic hydrogen evolution. rsc.orgrsc.org By incorporating a 1,1-dicyanomethylene-3-indanone (IC) unit, which has strong electron-withdrawing properties, into polymer backbones, scientists have developed materials capable of ultrafast electron transfer, a key process in converting visible light into chemical energy. rsc.orgrsc.org One such polymer, ICTDB, demonstrated a high hydrogen evolution rate, showcasing the potential of indanone-based materials in renewable energy applications. rsc.org

In the field of organic electronics, new n-type semiconducting polymers have been created using a thienylvinyl-1,1-dicyanomethylene-3-indanone (TIC) monomer. acs.orgresearchgate.net These polymers exhibit good electron mobilities and are intrinsically stretchable, making them suitable for use in flexible electronic devices like displays and sensors. acs.orgresearchgate.net The development of such materials opens up new avenues for plastic electronics. acs.org Other applications for indanone derivatives include their use as ligands in olefin polymerization catalysts and as components of discotic liquid crystals. researchgate.netmdpi.com

Material Type Indanone Derivative Application Key Property
Conjugated Polymer1,1-dicyanomethylene-3-indanone (IC) basedPhotocatalytic Hydrogen EvolutionUltrafast electron transfer. rsc.orgrsc.org
Semiconducting PolymerThienylvinyl-1,1-dicyanomethylene-3-indanone (TIC) basedStretchable Electronicsn-type semiconductivity, intrinsic stretchability. acs.orgresearchgate.net
Polymerization CatalystsIndanone-based ligandsOlefin PolymerizationLigand for catalyst. researchgate.netmdpi.com
Liquid CrystalsIndanone derivativesDiscotic Liquid CrystalsFormation of liquid crystalline phases. mdpi.com

Exploration of New Catalytic Applications

While much research has focused on the synthesis of indanones, there is emerging interest in using indanones and their derivatives as catalysts themselves or as key components in catalytic systems. The functional groups and stereochemistry of indanone derivatives can be tailored to create specific catalytic environments.

For example, the biocatalyzed oxidation of racemic 3-methyl-1-indanone has been investigated, demonstrating high enantioselectivity. sigmaaldrich.comsigmaaldrich.com This suggests the potential for using enzymes to perform stereoselective transformations on indanone substrates, which is a valuable tool in asymmetric synthesis.

Furthermore, indanone derivatives have been used as ligands in transition metal catalysis. researchgate.netmdpi.com The development of chiral indanone-based ligands is a promising area for asymmetric catalysis, where the ligand's structure can influence the stereochemical outcome of a reaction. Research has also explored the rhodium-catalyzed synthesis of indanones and indenones, where the indanone structure is the product of a catalytic cycle. iyte.edu.tr The efficiency of these catalytic reactions can be influenced by the electronic properties of the starting materials. iyte.edu.tr

Future research may focus on designing novel indanone-based organocatalysts or more sophisticated metal-ligand complexes for a wider range of chemical transformations. The ability to fine-tune the electronic and steric properties of the indanone scaffold makes it a versatile platform for catalyst development.

Computational Drug Design and Virtual Screening for Indanone Derivatives

Computational methods are becoming indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. Virtual screening and molecular docking studies are being increasingly applied to the exploration of indanone derivatives for various therapeutic targets. eurekaselect.com

These computational techniques allow researchers to predict how different indanone analogs will bind to a specific biological target, such as an enzyme or receptor. eurekaselect.com For example, molecular docking has been used to study the interaction of indanone derivatives with acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.netmdpi.com These studies can help to explain the observed biological activity and guide the design of more potent inhibitors. researchgate.netmdpi.com

In one study, virtual screening of a large compound library led to the identification of novel indanone-based inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy. researchgate.net Similarly, molecular docking has been employed to investigate the binding of indanone derivatives to targets relevant for anti-inflammatory and muscle relaxant activities. researchgate.netnih.gov The results of these in silico studies often correlate well with experimental findings and provide valuable insights into the mechanism of action. nih.gov

The table below summarizes some of the applications of computational methods in the study of indanone derivatives.

Computational Method Biological Target Purpose Outcome
Virtual ScreeningIndoleamine 2,3-dioxygenase 1 (IDO1)Identify novel inhibitorsDiscovery of new indanone-based IDO1 inhibitors. researchgate.net
Molecular DockingAcetylcholinesterase (AChE)Understand binding interactionsElucidation of binding modes similar to donepezil. researchgate.netmdpi.com
Molecular DockingButyrylcholinesterase (BChE)Investigate binding of enantiomersRevealed differences in binding interactions between R- and S-enantiomers of donepezil. mdpi.com
Molecular DockingCarbonic Anhydrases, AChEPredict binding affinityIdentified potent inhibitors with strong binding affinities. nih.gov

Environmentally Sustainable Synthetic Approaches for Indanone Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. mdpi.com For the synthesis of indanones, there is a significant push to develop more environmentally friendly methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. innovareacademics.in

Traditional methods for synthesizing indanones, such as the intramolecular Friedel-Crafts acylation, often require harsh conditions, stoichiometric amounts of Lewis acids, and hazardous solvents. mdpi.comresearchgate.net To address these issues, researchers have developed alternative approaches. Microwave-assisted synthesis has been shown to significantly shorten reaction times for the preparation of 1-indanones. mdpi.combeilstein-journals.orgnih.gov

The use of green solvents is another key area of research. preprints.org For instance, 4-methyltetrahydropyran (4-MeTHP) has been used as an eco-friendly solvent for the Nazarov cyclization to produce indanones, simplifying the product recovery process. preprints.org Solid acid catalysts and metal triflates in ionic liquids have also been employed to create more sustainable and reusable catalytic systems for Friedel-Crafts reactions. researchgate.netbeilstein-journals.orgnih.gov These methods not only reduce the environmental impact but can also lead to good yields of the desired indanone products. beilstein-journals.orgnih.gov

Solvent-free reactions, such as the grinding of solid reactants, represent another green approach to synthesizing indanone derivatives through aldol (B89426) condensation. innovareacademics.in These emerging sustainable methodologies are crucial for the future of indanone production, aligning chemical manufacturing with environmental stewardship.

Green Chemistry Approach Reaction Type Key Advantage
Microwave-assisted synthesisIntramolecular Friedel-Crafts acylation, Nazarov cyclizationReduced reaction times. mdpi.combeilstein-journals.org
Use of green solvents (e.g., 4-MeTHP)Nazarov cyclizationSimplified work-up, reduced use of harmful solvents. preprints.org
Reusable catalysts (e.g., metal triflates)Intramolecular Friedel-Crafts acylationCatalyst can be recovered and reused. researchgate.netbeilstein-journals.orgnih.gov
Solvent-free synthesisAldol condensationAvoids the use of hazardous organic solvents. innovareacademics.in

Q & A

Q. Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Store in airtight containers at 0–6°C to prevent oxidation.
  • Dispose of waste via incineration or neutralization with dilute sodium bicarbonate.
  • Regularly monitor air quality using portable gas detectors .

Advanced: What in silico approaches predict this compound’s metabolic pathways in ecological systems?

Methodological Answer :
Quantum mechanical calculations (e.g., Gaussian) model bond dissociation energies to predict degradation products. Machine learning tools like BioTransformer 3.0 simulate phase I/II metabolism. These predictions are validated via high-resolution mass spectrometry (HRMS) in microcosm studies .

Basic: How should researchers design dose-response experiments for this compound in insect repellency studies?

Q. Methodological Answer :

  • Use a logarithmic concentration range (e.g., 0.1–100 μM).
  • Include positive controls (e.g., DEET) and solvent-only negative controls.
  • Employ Y-tube olfactometers for behavioral assays.
  • Statistical analysis via Probit regression determines EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.